molecular formula C28H32ClN5O4S B4163936 propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B4163936
M. Wt: 570.1 g/mol
InChI Key: XRDCRRGFDHIFOG-UHFFFAOYSA-N
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Description

Isopropyl 3-{[({4-allyl-5-[1-(benzoylamino)-2-methylpropyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-chlorobenzoate is a complex organic compound that features a triazole ring, a benzoylamino group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, including the formation of the triazole ring, the introduction of the benzoylamino group, and the final esterification to form the isopropyl ester. Key reagents and conditions used in these steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the benzoylamino group: This step often involves the use of benzoyl chloride and an appropriate amine under basic conditions.

    Esterification: The final step involves the reaction of the carboxylic acid derivative with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-{[({4-allyl-5-[1-(benzoylamino)-2-methylpropyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while substitution of the chlorine atom can result in various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl [(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
  • Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
  • Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Uniqueness

Isopropyl 3-{[({4-allyl-5-[1-(benzoylamino)-2-methylpropyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-chlorobenzoate is unique due to the presence of the triazole ring and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides an overview of propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation would be necessary to fully understand and utilize this compound’s potential.

Properties

IUPAC Name

propan-2-yl 3-[[2-[[5-(1-benzamido-2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN5O4S/c1-6-14-34-25(24(17(2)3)31-26(36)19-10-8-7-9-11-19)32-33-28(34)39-16-23(35)30-22-15-20(12-13-21(22)29)27(37)38-18(4)5/h6-13,15,17-18,24H,1,14,16H2,2-5H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCRRGFDHIFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(N1CC=C)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
propan-2-yl 4-chloro-3-[({[5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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